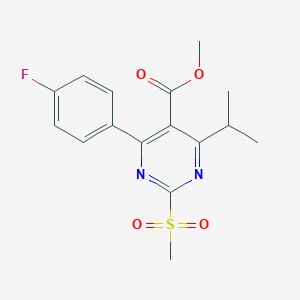

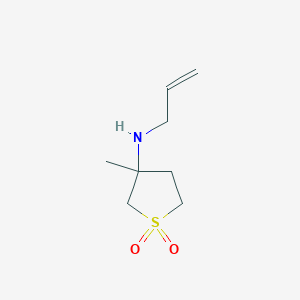

![molecular formula C16H18N2O2 B133866 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile CAS No. 130226-18-5](/img/structure/B133866.png)

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile" is a chemical entity that appears to be related to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of the benzonitrile group suggests aromatic properties and potential reactivity due to the nitrile functional group.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of 3,5-dimethylisoxazole with Scruff bases in the presence of sodium amide in liquid ammonia can lead to the formation of 3-methyl-5-(2-aminoalkyl)isoxazole derivatives . Additionally, the reaction of 3,5-dimethylisoxazole with benzonitrile can yield 3-methyl-5-(2-aminostyryl)isoxazole, which can be further reduced to other derivatives . These reactions indicate that the synthesis of the compound may involve similar reagents and conditions, utilizing the reactivity of the isoxazole ring and the benzonitrile moiety.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite versatile, as seen in the synthesis of various substituted isoxazoles. The presence of substituents on the isoxazole ring can significantly influence the chemical behavior and properties of these compounds . The molecular structure of the compound would likely exhibit aromatic character due to the benzonitrile group, and the isoxazole ring could introduce heteroaromatic properties.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For example, 3,5-dimethylisoxazole can react with carbonyl compounds to yield different products depending on the nature of the carbonyl compound and the reaction conditions . The reactions can lead to the formation of 3-methyl-5-(2-hydroxyalkyl)isoxazoles or 3-methyl-5-(2-alkoxyalkyl)isoxazoles, among others . These reactions showcase the reactivity of the isoxazole ring and its potential to form various chemical bonds, which could be relevant for the synthesis and reactivity of "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be diverse. For instance, the potentiometric and thermometric behavior of 3,5-dimethyl-4-isoxazolylamidoxime has been studied, revealing specific protonation constants and neutralization enthalpy . Although this compound is not the same as the one , it provides insight into the potential acidity, basicity, and thermal behavior of isoxazole derivatives. The presence of different substituents can significantly alter these properties, and thus, the specific physical and chemical properties of "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile" would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Isoxazole Derivatives : The reaction of 3,5-dimethylisoxazole with various bases can produce isoxazole derivatives. These derivatives have potential applications in various fields of chemistry and pharmacology (Kashima & Tsuda, 1973).

- Generation of Heteroaryl-Isoxazoles : The decomposition of amino-dimethyl-isoxazole in aromatic solvents can lead to the formation of aryl- and heteroaryl-isoxazoles, offering new pathways to these compounds (Vernin et al., 1976).

Pharmacological Research

- Antibiotic Drug Transformations : The antibiotic drug sulfamethoxazole, which can form transformation products under certain conditions, involves the reaction with 5-methylisoxazol-3-yl-benzenesulfonamide. Understanding these transformations is crucial for environmental and pharmacological studies (Nödler et al., 2012).

- Anti-Inflammatory and Analgesic Activity : Isoxazolyl thiazolyl benzimidazoles, synthesized from 3,5-dimethyl-4-isoxazolyl compounds, have shown potential anti-inflammatory and analgesic properties, indicating possible applications in medical research (Rajanarendar et al., 2020).

Mécanisme D'action

The mechanism of action for “3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile” is not explicitly mentioned in the search results. Isoxazole derivatives are commonly found in many commercially available drugs , but the specific mechanism of action would depend on the drug’s target in the body.

Propriétés

IUPAC Name |

3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPDIYPZAUXUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566464 |

Source

|

| Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |

CAS RN |

130226-18-5 |

Source

|

| Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

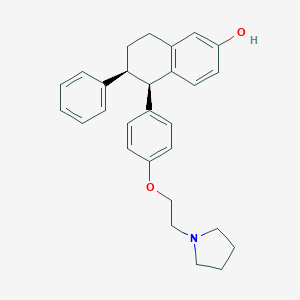

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)

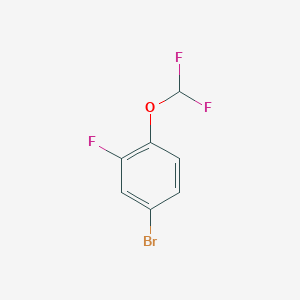

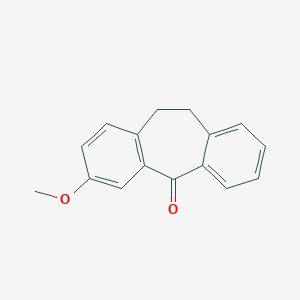

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)

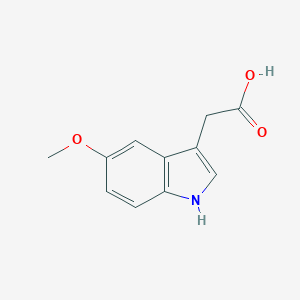

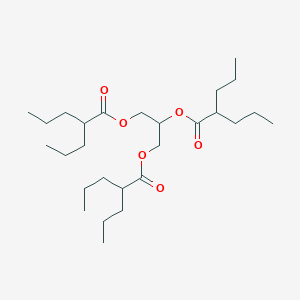

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)